molecular formula C10H9N3O3 B182370 Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate CAS No. 151097-45-9

Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B182370
CAS RN: 151097-45-9
M. Wt: 219.2 g/mol
InChI Key: QJDVSIVYIQDFJT-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

Pyridine derivatives can be synthesized through various methods. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and varies based on the specific functional groups attached to the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the PubChem database provides information on properties such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area for various compounds .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • The synthesis of 2-(Substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles has been reported, starting from Ethyl pyridine-4-carboxylate. These compounds exhibited antibacterial activity, tested against various bacteria with ampicillin as a reference compound (Singh & Kumar, 2015).

Antimicrobial and Antimycobacterial Activities

  • Synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide has been explored. The antimicrobial activity study revealed that most compounds exhibited good to moderate activity (Bayrak et al., 2009).
  • Another study focused on the synthesis of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines, demonstrating interesting activity against Mycobacterium tuberculosis H(37)Rv and five clinical isolates. Some compounds showed significant potency, outperforming standard drugs like isoniazid and streptomycin against drug-resistant strains (Navarrete-Vázquez et al., 2007).

Synthesis and Characterization of Heterocyclic Compounds

  • Novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety and related compounds were synthesized, highlighting potential hypertensive activity (Kumar & Mashelker, 2007).
  • The creation of Zn(II) and Cu(II) complexes using a new 1,3,4-oxadiazole-containing bispyridyl ligand demonstrates the chemical versatility and potential application in creating novel metal–organic frameworks (Zhao et al., 2013).

Optical and Fluorescence Properties

  • A study synthesized a series of novel derivatives showing that their fluorescence characteristics in dichloromethane were investigated, providing insights into the optical properties of such compounds (Ge et al., 2014).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Information on the safety and hazards of specific compounds can often be found in material safety data sheets or similar resources .

Future Directions

The future directions in the research and application of pyridine derivatives could involve the development of new synthesis methods, exploration of novel applications, and a deeper understanding of their mechanisms of action .

Mechanism of Action

Target of Action

The primary target of Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate is alpha-synuclein (α-syn) . Alpha-synuclein is a small protein localized in the presynaptic terminal and is the main constituent of intracellular proteinaceous accumulations found in Parkinson’s disease patients .

Mode of Action

This compound interacts with alpha-synuclein and has been shown to reduce α-syn aggregation . In pathological conditions, alpha-synuclein creates amyloid aggregates that lead to neurotoxicity and neurodegeneration . By reducing the aggregation of alpha-synuclein, this compound can potentially alleviate these effects.

Biochemical Pathways

The compound affects the alpha-synuclein aggregation pathway . In the misfolded state, the aggregation of alpha-synuclein into amyloid fibrils leads to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, the mitochondrial damage, and the oxidative stress .

Pharmacokinetics

It has been shown to display the ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia as well as to affect the levels of parkinson’s disease markers after the administration of the same neurotoxin .

Result of Action

The compound’s action results in the prevention of neurodegeneration produced by the neurotoxin MPTP . It has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of tyrosine hydroxylase (TH) and alpha-synuclein in the midbrain .

Action Environment

It’s worth noting that the compound’s efficacy in preventing neurodegeneration has been demonstrated in the context of neurotoxin exposure .

properties

IUPAC Name

ethyl 5-pyridin-4-yl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-15-10(14)8-12-9(16-13-8)7-3-5-11-6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDVSIVYIQDFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate

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